Cas no 306298-24-8 ((S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate)

(S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate structure
306298-24-8 structure
商品名:(S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate
CAS番号:306298-24-8
MF:C20H29N2O3F3
メガワット:402.45106
MDL:MFCD09833902
CID:836474

(S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate
    • 1-Piperazinecarboxylic acid, 4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-
    • 1-Piperazinecarboxylic acid,4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-,1,...
    • tert-butyl 4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazine-1-carboxylate
    • 1-Piperazinecarboxylic acid, 4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-
    • MDL: MFCD09833902

計算された属性

  • せいみつぶんしりょう: 402.21317
  • どういたいしつりょう: 402.213
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 514
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42A^2

じっけんとくせい

  • PSA: 42.01

(S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K02702-5g
(S)-tert-butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate
306298-24-8 >97%
5g
$1995 2023-09-02

(S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate 関連文献

(S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylateに関する追加情報

Introduction to (S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate (CAS No. 306298-24-8)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the realm of medicinal chemistry. One such compound, (S)-tert-butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate, identified by its CAS number 306298-24-8, has garnered significant attention due to its unique structural and pharmacological properties. This compound belongs to a class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications.

The molecular structure of (S)-tert-butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate is characterized by a piperazine core substituted with various functional groups. The presence of a tert-butyl group at the fourth position and an (R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl side chain contributes to its complex pharmacophore, which is essential for its interaction with biological targets. This intricate arrangement not only influences its chemical reactivity but also determines its pharmacokinetic and pharmacodynamic profiles.

In recent years, there has been a growing interest in developing novel piperazine-based compounds for their potential applications in treating various neurological and cardiovascular disorders. The unique stereochemistry of (S)-tert-butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate, particularly the configuration at the chiral centers, plays a crucial role in determining its biological activity. Studies have shown that the (S)-configuration of the piperazine ring enhances binding affinity to specific receptors, making this compound a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of multiple reactive sites, such as the ester group and the tertiary amine, allows for further functionalization, enabling chemists to design derivatives with tailored properties. This flexibility is particularly valuable in drug discovery pipelines, where rapid and efficient synthesis of analogs is often required.

The trifluoromethyl group in the 4-(trifluoromethyl)phenyl moiety is another key feature that contributes to the compound's unique properties. Trifluoromethyl groups are well-known for their ability to enhance metabolic stability and binding affinity, making them a popular modification in drug design. The combination of this group with the methoxy-substituted ethyl chain creates a potent pharmacophore that interacts strongly with biological targets.

Recent research has highlighted the importance of optimizing stereochemistry in drug design. The stereochemical purity of (S)-tert-butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate is crucial for ensuring its efficacy and minimizing off-target effects. Advances in chiral resolution techniques have enabled researchers to produce highly enantiomerically pure forms of this compound, which are essential for preclinical and clinical studies.

The pharmacological profile of this compound has been extensively studied in various in vitro and in vivo models. Initial findings suggest that it exhibits significant activity against certain enzymes and receptors involved in neurological disorders. The ability to modulate these targets could lead to novel therapeutic strategies for conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of (S)-tert-butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including asymmetric catalysis and flow chemistry, have been employed to streamline the process and improve scalability. These advancements have not only made the production of this compound more efficient but also more sustainable.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science due to its unique chemical properties. The ability to modify its structure allows for the creation of derivatives with specific functionalities, making it a versatile building block for various applications.

In conclusion, (S)-tert-butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate (CAS No. 306298-24-8) represents a significant advancement in medicinal chemistry. Its complex structure, unique stereochemistry, and diverse biological activities make it a promising candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.